molecular formula C8H15NO B1422737 2-Methyl-2-(pyrrolidin-1-yl)propanal CAS No. 36558-30-2

2-Methyl-2-(pyrrolidin-1-yl)propanal

Cat. No. B1422737
CAS RN: 36558-30-2
M. Wt: 141.21 g/mol
InChI Key: HATZOIDGLAKFMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Methyl-2-(pyrrolidin-1-yl)propanal” involves a multi-step process. This includes the condensation of pyrrolidine with 2-methylpropanal in the presence of acid catalysts such as sulfuric acid or phosphoric acid, followed by subsequent purification and crystallization .


Molecular Structure Analysis

The molecular formula of “2-Methyl-2-(pyrrolidin-1-yl)propanal” is C8H15NO. Its InChI code is 1S/C8H15NO/c1-8(2,7-10)9-5-3-4-6-9/h7H,3-6H2,1-2H3 and the InChI key is HATZOIDGLAKFMI-UHFFFAOYSA-N.


Chemical Reactions Analysis

“2-Methyl-2-(pyrrolidin-1-yl)propanal” is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, enabling diverse applications such as drug synthesis, catalysis, and organic reactions.


Physical And Chemical Properties Analysis

“2-Methyl-2-(pyrrolidin-1-yl)propanal” is a liquid at room temperature . It has a molecular weight of 141.21 g/mol . The compound is stored at a temperature of -70°C .

Scientific Research Applications

Comprehensive Analysis of 2-Methyl-2-(pyrrolidin-1-yl)propanal Applications

Drug Synthesis: “2-Methyl-2-(pyrrolidin-1-yl)propanal” is utilized in the synthesis of various drugs due to its organic molecule structure, which includes a propanal backbone and a pyrrolidin-1-yl group. This structure is beneficial in creating complex drug molecules, particularly those that require a five-membered nitrogen-containing ring.

Catalysis: This compound also plays a role in catalysis, aiding in chemical reactions by increasing the rate of reaction without being consumed in the process. Its unique structure can be advantageous in catalytic processes that require specific organic functionalities.

Organic Reactions: In organic chemistry, “2-Methyl-2-(pyrrolidin-1-yl)propanal” is involved in various reactions, such as the Petasis reaction, which is used to synthesize complex organic compounds. Its aldehyde group makes it a key intermediate in forming carbon-carbon and carbon-nitrogen bonds .

Pharmacological Research: The pyrrolidine ring present in “2-Methyl-2-(pyrrolidin-1-yl)propanal” is a common feature in many pharmacologically active molecules. It has been studied for its binding conformation and potency towards specific receptors, which is crucial for designing new therapeutic agents .

Mechanism of Action

While the exact mechanism of action for “2-Methyl-2-(pyrrolidin-1-yl)propanal” is not explicitly mentioned in the search results, compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

“2-Methyl-2-(pyrrolidin-1-yl)propanal” is classified as a dangerous substance. It has hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Relevant Papers The relevant papers for “2-Methyl-2-(pyrrolidin-1-yl)propanal” include a review on the use of the pyrrolidine ring in drug discovery , a paper on the pharmacological characterization of a related compound , and a product page that includes references to related peer-reviewed papers .

properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,7-10)9-5-3-4-6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATZOIDGLAKFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyrrolidin-1-yl)propanal

CAS RN

36558-30-2
Record name 2-methyl-2-(pyrrolidin-1-yl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, pyrrolidine (3.55 g, 0.05 mole) was dissolved in ethyl ether (50 ml). Triethylamine (5.06 g, 0.05 mole) was added and the solution cooled to and maintained at 0° C. 2-Methylacryloyl chloride (5.22 g, 0.05 mole), dissolved in ethyl ether (50 ml) was added to the reaction and the solution stirred overnight. Water (50 ml) was added, the layers were separated and the aqueous layer extracted with ethyl ether. The extracts were concentrated and the resulting product dried (6.77 g). The structure was confirmed by NMR.
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
5.22 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-methylpropanal (5.6 mL, 61.8 mmol) in DCM (75 mL) cooled with an ice bath was added bromine (3.2 mL, 61.8 mmol) dropwise. After 1 hr, the solution was evaporated, stirred in DCM (8 ml) at room temperature and pyrrolidine (0.94 mL, 11.26 mmol) was added. After stirring 4 h, the mixture was diluted with brine and the layers separated. The organic layer was washed with 1M HCl and then the aqueous layer was basified with KOH to pH=10-11. This was then extracted with DCM and the organic layers were combined, dried (MgSO4), filtered and concentrated to isolate 2-methyl-2-pyrrolidin-1-yl-propanal oil as an oil.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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